molecular formula C19H17N3O3S B11782987 Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B11782987
M. Wt: 367.4 g/mol
InChI Key: SKVBFYVRXJLJRF-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features an imidazole ring, a thioether linkage, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated imidazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, inhibiting their activity. The imidazole ring can interact with metal ions and other biological targets, making it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is unique due to its combination of an imidazole ring, a thioether linkage, and a benzoate ester

Biological Activity

Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a methyl ester functional group, an acetamido moiety, and an imidazole ring, which are known to enhance its pharmacological properties. This article provides an overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be broken down into three significant components:

  • Benzoate Portion : Contributes to the lipophilicity and overall stability of the compound.
  • Acetamido Group : Enhances solubility and may influence biological interactions.
  • Thioimidazole Substituent : Imparts unique reactivity and potential biological targets.

The synthesis typically involves several key reactions, including acylation and thiolation steps, which allow for modifications that can enhance biological activity. The synthetic versatility of this compound enables the exploration of various structural analogs to optimize efficacy.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound shows significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
  • Antifungal Activity : The compound has demonstrated efficacy against various fungal strains, suggesting potential applications in treating fungal infections.
  • Cytotoxicity : Research indicates that this compound may induce cell death in cancer cell lines, possibly through apoptosis or necrosis pathways.

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cells Mechanism of Action Reference
AntimicrobialGram-positive bacteria (e.g., Staphylococcus aureus)Membrane disruption
AntifungalCandida albicansMetabolic interference
CytotoxicityCancer cell lines (e.g., HeLa cells)Induction of apoptosis

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that this compound exhibited minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL against various bacterial strains, indicating potent antimicrobial activity .
  • Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that the compound could reduce viability in several cancer cell lines by over 50% at concentrations as low as 10 µM. Mechanistic studies suggested that this effect is mediated through the activation of caspase-dependent pathways leading to apoptosis .
  • Fungal Inhibition Studies : The compound was tested against Candida species, showing significant antifungal activity with MIC values around 15 µg/mL. This suggests that it could be a candidate for further development in antifungal therapies .

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 4-[[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H17N3O3S/c1-25-18(24)14-7-9-15(10-8-14)21-17(23)12-26-19-20-11-16(22-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,22)(H,21,23)

InChI Key

SKVBFYVRXJLJRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3

Origin of Product

United States

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